REACTION_CXSMILES
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[Cl:1][C:2]1[CH:24]=[CH:23][C:5]2[C:6](=O)[C:7](=[CH:18][N:19](C)[CH3:20])[CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])[C:4]=2[CH:3]=1.C(O)(=O)C.C(N)=[NH:30].C(N)=O>>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]2[C:6]3[N:30]=[CH:20][N:19]=[CH:18][C:7]=3[CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])[C:4]=2[CH:3]=1 |f:1.2|
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Name
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8-chloro-1-(2-chlorophenyl)-3,4-dihydro-4-[(dimethylamino)methylene]-5H-2-benzazepine-5-one
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Quantity
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90.5 g
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Type
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reactant
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Smiles
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ClC1=CC2=C(C(C(CN=C2C2=C(C=CC=C2)Cl)=CN(C)C)=O)C=C1
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Name
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Quantity
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100 g
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Type
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reactant
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Smiles
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C(C)(=O)O.C(=N)N
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Name
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Quantity
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1 L
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Type
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reactant
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Smiles
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C(=O)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on a steam bath for 16 hr
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0°
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Type
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FILTRATION
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Details
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the resulting precipitate collected by filtration
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Type
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WASH
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Details
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The precipitate was washed with water
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Type
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CUSTOM
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Details
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dried to constant weight
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Name
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Type
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product
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Smiles
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ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2)Cl)C=NC=N3)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |